[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a naphthalenylmethyl group, a diphenylphosphino group, and a propanesulfinamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of the naphthalenylmethyl group, the introduction of the diphenylphosphino group, and the final attachment of the propanesulfinamide moiety. Common reagents used in these reactions include organolithium reagents, phosphine ligands, and sulfinamides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide moiety to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
Scientific Research Applications
[S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of [S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can interact with biological targets, influencing biochemical pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- [R®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide
- [S(S)]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide
- [R(S)]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Uniqueness
The unique combination of the naphthalenylmethyl group, diphenylphosphino group, and propanesulfinamide moiety in [S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide distinguishes it from similar compounds.
Properties
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h5-25,33H,1-4H3/t33-,38-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOBJUBMZVUTAS-VRLMBGIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.